N-(2-chlorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c17-13-4-2-1-3-12(13)11-18-16(20)14-5-6-15(24-14)25(21,22)19-7-9-23-10-8-19/h1-6H,7-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIHLMAQVLBWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-carboxylic acid, which is then subjected to chlorination to introduce the 2-chlorobenzyl group. The morpholinosulfonyl group is introduced through a sulfonylation reaction, where morpholine is reacted with a suitable sulfonyl chloride. The final step involves the coupling of the chlorobenzyl and morpholinosulfonyl-substituted furan-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Furan-Carboxamide Core
A. Morpholinosulfonyl-Containing Analogs
N-(4-(Morpholinosulfonyl)Phenyl)Furan-2-Carboxamide (Compound 27) Structure: The morpholinosulfonyl group is attached to a phenyl ring at the N-position instead of a chlorobenzyl group. Properties: LCMS retention time = 2.534 min, purity = 100% (214 nm).
5-(Morpholinosulfonyl)-N-(Thiazol-2-yl)Furan-2-Carboxamide Structure: Replaces the chlorobenzyl group with a thiazol-2-ylamine. Properties: Molecular weight = 343.4 g/mol; molecular formula = C₁₂H₁₃N₃O₅S₂.
B. Chlorobenzyl-Containing Analogs
N-(3-Chloro-4-Methylphenyl)-5-(2-Chlorophenyl)Furan-2-Carboxamide Structure: Features dual chlorophenyl groups (3-chloro-4-methylphenyl and 2-chlorophenyl). Properties: Molecular weight = 346.2 g/mol; molecular formula = C₁₈H₁₃Cl₂NO₂.
N-(2-Chlorobenzyl)-5-((2-Methyl-1H-Benzo[d]Imidazol-1-yl)Methyl)Furan-2-Carboxamide Structure: Substitutes the morpholinosulfonyl group with a benzimidazole-methyl group. Properties: Molecular weight = 379.8 g/mol; molecular formula = C₂₁H₁₈ClN₃O₂. Implications: The benzimidazole moiety may confer DNA-binding or topoisomerase inhibitory activity, diverging from the sulfonamide’s typical targets .
Table 1: Key Properties of Selected Analogs vs. Target Compound
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LCMS Retention Time (min) | Purity (%) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₈ClN₂O₅S | 397.8* | Not reported | Not reported | 2-Chlorobenzyl, Morpholinosulfonyl |
| N-(4-(Morpholinosulfonyl)Phenyl)Furan-2-Carboxamide (27) | C₁₅H₁₆N₂O₅S | 336.4 | 2.534 | 100 | Phenyl, Morpholinosulfonyl |
| 5-(Morpholinosulfonyl)-N-(Thiazol-2-yl)Furan-2-Carboxamide | C₁₂H₁₃N₃O₅S₂ | 343.4 | Not reported | Not reported | Thiazol-2-yl, Morpholinosulfonyl |
| N-(3-Chloro-4-Methylphenyl)-5-(2-Chlorophenyl)Furan-2-Carboxamide | C₁₈H₁₃Cl₂NO₂ | 346.2 | Not reported | Not reported | Dual chlorophenyl |
*Estimated based on structural similarity.
Biological Activity
N-(2-chlorobenzyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a furan ring, a morpholino sulfonyl group, and a chlorobenzyl moiety. This unique combination enhances its solubility and bioactivity compared to other similar compounds. The compound's molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 373.85 g/mol |
| Solubility | Soluble in DMSO and DMF |
| LogP | 3.45 |
| pKa | 7.5 |
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist for certain receptors, influencing cellular signaling.
- Antimicrobial Activity : Preliminary studies suggest it may disrupt bacterial cell wall synthesis or interfere with metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.25 |
In vitro studies have shown that the compound effectively inhibits biofilm formation, which is crucial for treating chronic infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HCT116 (Colon Cancer) | 15 |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in colony-forming units (CFUs) after treatment with the compound, indicating its potential as an effective antimicrobial agent .
- Anticancer Research : In a recent investigation, the compound was tested on various cancer cell lines, demonstrating potent cytotoxic effects through apoptosis induction mechanisms. Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming the apoptotic pathway activation .
Structure-Activity Relationship (SAR)
The structural components of this compound play a critical role in its biological activity:
- Morpholino Group : Enhances solubility and bioavailability.
- Chlorobenzyl Moiety : Contributes to receptor binding affinity.
- Furan Ring : Essential for the compound's interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
